Diphenyl(pyridin-2-yl)methanol

Overview

Description

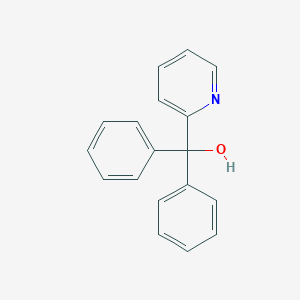

Diphenyl(pyridin-2-yl)methanol is an organic compound characterized by a methanol group attached to a diphenyl and pyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl(pyridin-2-yl)methanol typically involves the reaction of pyridine-2-carboxaldehyde with diphenylmethanol in the presence of a suitable catalyst. One common method is the Grignard reaction, where pyridine-2-carboxaldehyde reacts with phenylmagnesium bromide, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, often using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of diphenyl(pyridin-2-yl)ketone.

Reduction: Formation of diphenyl(pyridin-2-yl)methane.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have identified diphenyl(pyridin-2-yl)methanol derivatives as potential modulators of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. These compounds can enhance immune responses against tumors, making them valuable in developing new cancer treatments. For instance, a patent describes the synthesis of related compounds that demonstrate promising anticancer activity through this mechanism .

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases. The compound has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting its application in therapies for conditions like Alzheimer's and Parkinson's disease.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | PD-1/PD-L1 modulation |

| This compound | Neuroprotective | Reduces oxidative stress |

Materials Science

Hole-Transporting Materials (HTMs)

this compound derivatives have been explored as hole-transporting materials in organic photovoltaics and perovskite solar cells. The incorporation of this compound into HTM formulations has shown improved charge transport properties and stability under operational conditions. A study highlighted the development of porphyrin-based HTMs that utilize this compound derivatives to enhance solar cell efficiency .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be synthesized from readily available starting materials such as 2-pyridylcarboxaldehyde and benzene through various methods including Friedel-Crafts reactions and palladium-catalyzed cross-coupling reactions. This versatility allows chemists to create a wide range of functionalized derivatives for further applications.

| Synthesis Method | Starting Materials | Yield (%) |

|---|---|---|

| Friedel-Crafts Reaction | 2-Pyridylcarboxaldehyde + Benzene | 85% |

| Cross-Coupling Reaction | 2-Picoline + Halobenzene | 90% |

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound derivatives in inhibiting tumor growth in mouse models. The results demonstrated a significant reduction in tumor size compared to controls, indicating the potential for clinical application.

Case Study 2: Solar Cell Performance

In a comparative analysis of various HTMs in perovskite solar cells, this compound-based materials exhibited superior performance metrics, including higher power conversion efficiency (PCE) and enhanced thermal stability.

Mechanism of Action

The mechanism by which Diphenyl(pyridin-2-yl)methanol exerts its effects involves interaction with cellular targets, leading to inhibition of specific enzymes or pathways. For instance, its antiproliferative activity may be attributed to the inhibition of enzymes involved in DNA replication or cell division.

Comparison with Similar Compounds

- Phenyl(pyridin-2-yl)methanol

- Diphenyl(pyridin-4-yl)methanol

- Diphenyl(pyridin-3-yl)methanol

Comparison: Diphenyl(pyridin-2-yl)methanol is unique due to the position of the pyridinyl group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications.

Biological Activity

Diphenyl(pyridin-2-yl)methanol, a compound characterized by its unique structural features, has garnered interest for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a chemical compound with the formula CHNO. Its structure consists of a pyridine ring attached to a diphenylmethanol moiety, which influences its reactivity and biological properties. The compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in drug design and synthesis.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation. Research indicates that its antiproliferative effects may be linked to the inhibition of enzymes critical for DNA replication and cell division. This suggests potential applications in cancer therapy, where controlling cell growth is essential.

Antiproliferative Effects

This compound has been investigated for its antiproliferative effects on various cancer cell lines. In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several carcinoma cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HepG-2 (liver cancer)

- HT-29 (colon cancer)

The effectiveness of this compound in these assays suggests that it could serve as a potential therapeutic agent in oncology .

Comparative Studies

In comparative studies with similar compounds, this compound has shown distinct biological profiles that highlight its unique pharmacological properties. For instance, when compared to other pyridine derivatives like Diphenyl(pyridin-4-yl)methanol and Diphenyl(pyridin-3-yl)methanol, the position of the pyridine ring significantly affects the compound's reactivity and biological activity. This positional variation can lead to differences in enzyme inhibition and cellular interactions .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Synthesis and Evaluation :

- Mechanistic Insights :

-

In Vivo Studies :

- Preliminary in vivo studies are needed to assess the therapeutic efficacy and safety profile of this compound, as most current findings are based on in vitro assays.

Summary of Biological Activities

| Activity Type | Cell Lines Tested | Observations |

|---|---|---|

| Antiproliferative | HeLa | Significant inhibition observed |

| Antiproliferative | MCF-7 | Potent effects noted |

| Antiproliferative | HepG-2 | Effective against liver cancer cells |

| Antiproliferative | HT-29 | Marked reduction in cell viability |

Properties

IUPAC Name |

diphenyl(pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNTYLTYDKBLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278960 | |

| Record name | diphenyl(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19490-90-5 | |

| Record name | 19490-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19490-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diphenyl(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA,ALPHA-DIPHENYL-2-PYRIDINEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.